2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate
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Overview
Description
2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoylcarbohydrazonoyl group, a bromophenyl group, and a chlorobenzoate group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-chlorobenzoyl chloride with 4-bromophenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: The hydrazonoyl group can participate in condensation reactions with aldehydes or ketones to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen peroxide for oxidation, and sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate has several scientific research applications, including:
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The hydrazonoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic groups can participate in π-π interactions with other aromatic molecules, influencing their behavior and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Benzoylcarbohydrazonoyl)-2-naphthyl 2-chlorobenzoate
- 4-(2-Benzoylcarbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate
- 2-(2-Benzoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.
Properties
CAS No. |
765310-09-6 |
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Molecular Formula |
C21H14BrClN2O3 |
Molecular Weight |
457.7 g/mol |
IUPAC Name |
[2-[(E)-(benzoylhydrazinylidene)methyl]-4-bromophenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H14BrClN2O3/c22-16-10-11-19(28-21(27)17-8-4-5-9-18(17)23)15(12-16)13-24-25-20(26)14-6-2-1-3-7-14/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
TVQVTLVMDCGUMU-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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